molecular formula C16H16N4O2S B2858778 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide CAS No. 2034540-85-5

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide

Cat. No.: B2858778
CAS No.: 2034540-85-5
M. Wt: 328.39
InChI Key: LFLSHINBXTYXMB-UHFFFAOYSA-N
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Description

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide is a sophisticated chemical scaffold designed for interdisciplinary research, particularly in the field of oncology and kinase biology. This compound integrates three privileged pharmacophores—thiazolopyridine, piperidine, and furan carboxamide—each contributing to its potential as a tool for investigating complex cellular signaling pathways. The thiazolo[5,4-b]pyridine core is a recognized structure in medicinal chemistry for targeting protein kinases . Derivatives based on this scaffold have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase critically involved in the pathogenesis of gastrointestinal stromal tumors (GISTs) and other cancers . Such inhibitors are valuable for exploring mechanisms to overcome drug resistance to existing therapies like imatinib . The piperidine moiety often serves as a crucial linker that can influence the molecule's conformation and binding affinity to biological targets. Coupled with the furan-2-carboxamide group—a subunit present in various bioactive molecules with reported analgesic and anti-inflammatory properties—this compound presents a multifunctional profile for pharmacological investigation . Researchers can utilize this compound to probe the structure-activity relationships of kinase inhibitors, study downstream signaling cascades in cancer cell proliferation and survival, and develop new models for evaluating therapeutic efficacy against resistant disease forms. Its structure offers a promising starting point for hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-14(13-4-2-10-22-13)18-11-5-8-20(9-6-11)16-19-12-3-1-7-17-15(12)23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLSHINBXTYXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminothiazole Formation

The thiazolo[5,4-b]pyridine scaffold is constructed from 3-amino-5-bromo-2-chloropyridine (1 ), as demonstrated by Kim et al.. Treatment with potassium thiocyanate in refluxing ethanol yields 5-bromo-3-thioureido-2-chloropyridine (2 ) in 75% yield. Cyclization under acidic conditions (HCl/EtOH, 80°C, 6 h) forms the thiazolo[5,4-b]pyridine ring (3 ), characterized by a distinctive singlet at δ 8.21 ppm (C7-H) in $$ ^1H $$-NMR.

Key Reaction Conditions

  • Reagent : KSCN (2.5 equiv), EtOH, reflux, 12 h.
  • Cyclization : 6 M HCl, 80°C, 6 h.
  • Yield : 75% for 2 ; 68% for 3 .

Functionalization at the 2-Position

Introduction of the piperidine group requires activation of the 2-chloro substituent in 3 . A modified Ullmann coupling employs piperidine, copper(I) iodide, and trans-1,2-diaminocyclohexane in DMSO at 110°C for 24 h. This affords 2-(piperidin-1-yl)thiazolo[5,4-b]pyridine (4 ) in 82% yield, with $$ ^{13}C $$-NMR confirming C2-N coupling (δ 158.9 ppm, C2).

Optimization Note : Microwave-assisted reactions (150°C, 30 min) reduce reaction times but require careful temperature control to prevent decomposition.

Installation of the Piperidine-Furan Carboxamide Moiety

Piperidine Substitution

Intermediate 4 undergoes bromination at the 4-position using N-bromosuccinimide (NBS) in CCl$$4$$ under radical initiation (AIBN, 70°C, 6 h). The resultant 4-bromo-2-(piperidin-1-yl)thiazolo[5,4-b]pyridine (5 ) is isolated in 89% yield. Subsequent Buchwald-Hartwig amination with 4-aminopiperidine and Pd(OAc)$$2$$/Xantphos in toluene at 100°C for 24 h furnishes 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine (6 ).

Spectroscopic Validation

  • MS (ESI+) : m/z 277.1 [M+H]$$^+$$.
  • $$ ^1H $$-NMR (DMSO-d$$6$$) : δ 1.45–1.52 (m, 2H, piperidine CH$$2$$), 2.78–2.85 (m, 2H, piperidine CH$$_2$$N), 3.21–3.28 (m, 1H, piperidine CH), 8.34 (s, 1H, C7-H).

Amide Coupling with Furan-2-Carboxylic Acid

The final step involves coupling 6 with furan-2-carboxylic acid using HATU and DIPEA in DMF (0°C to rt, 12 h). This yields N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide (7 ) in 76% yield after purification by silica gel chromatography (EtOAc/hexanes, 3:7).

Characterization Data

  • MP : 214–216°C.
  • $$ ^1H $$-NMR (400 MHz, CDCl$$_3$$) : δ 1.62–1.70 (m, 2H, piperidine), 2.91–2.98 (m, 2H, piperidine), 3.38–3.45 (m, 1H, piperidine), 6.58 (dd, J = 3.4 Hz, 1H, furan H4), 7.12 (d, J = 3.4 Hz, 1H, furan H3), 7.85 (d, J = 1.2 Hz, 1H, furan H5), 8.41 (s, 1H, C7-H), 8.92 (s, 1H, NH).
  • HRMS (ESI+) : m/z calcd for C$${17}$$H$${18}$$N$$4$$O$$2$$S [M+H]$$^+$$: 342.1152; found: 342.1154.

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Coupling Approach

An alternative strategy involves Suzuki coupling of 2-chlorothiazolo[5,4-b]pyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxamide. While this method reduces step count, boronate ester availability and Pd catalyst costs (Pd(dppf)Cl$$_2$$, 5 mol%) limit scalability.

One-Pot Cyclization-Amide Formation

Carbothioamide intermediates, as reported for furan-imidazole thiazoles, enable one-pot cyclization-amide sequences. However, competing side reactions (e.g., over-oxidation) necessitate stringent temperature control, yielding <60% of the target compound.

Challenges and Process Optimization

Purification of Polar Intermediates

Piperidine-containing intermediates (6 ) exhibit high polarity, complicating silica gel chromatography. Switching to reverse-phase HPLC (MeCN/H$$_2$$O + 0.1% TFA) improves resolution but increases production costs.

Regioselectivity in Thiazolo Ring Formation

Competing 5,4-b vs. 4,5-b regiochemistry during cyclization is mitigated by using TMEDA as a coordinating agent, directing thiazole ring closure to the 5,4-b position. $$ ^{13}C $$-NMR C2 shifts (δ 158–162 ppm) confirm correct regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide primarily involves the inhibition of phosphoinositide 3-kinase (PI3K) enzymes . This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. By targeting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural and functional distinctions between N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide and related compounds:

Table 1: Structural Comparison of Thiazolo-Pyridine Derivatives

Compound Name Core Structure Substituents on Piperidine Nitrogen Molecular Weight (g/mol) Key Features
This compound Thiazolo[5,4-b]pyridine Furan-2-carboxamide ~350–370 (estimated) Furan ring for aromatic interactions; carboxamide for hydrogen bonding
N-Benzyl-1-(thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide Thiazolo[5,4-b]pyridine Benzyl group 352.46 Lipophilic benzyl substituent; potential CNS penetration
N-(2-Phenylethyl)-1-(thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide Thiazolo[5,4-b]pyridine Phenylethyl group 366.48 Extended alkyl chain for enhanced receptor affinity
Para-fluoro furanyl fentanyl Piperidine (fentanyl analog) 4-Fluorophenyl + furan-2-carboxamide Not specified Opioid receptor targeting; high-risk abuse potential
7-Amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine Thiazolo[5,4-d]pyrimidine Furan-2-yl Not specified Pyrimidine core for nucleotide mimicry; chlorine for metabolic stability

Key Observations

Core Heterocycle Variations :

  • The target compound’s thiazolo[5,4-b]pyridine core differs from thiazolo[5,4-d]pyrimidine derivatives (e.g., ), which may influence selectivity for enzymes like kinases or phosphodiesterases .
  • Fentanyl analogs () use a piperidine scaffold but lack the thiazolo-pyridine system, instead focusing on opioid receptor binding .

Substituent Impact :

  • The furan-2-carboxamide group in the target compound contrasts with benzyl or phenylethyl groups in analogs (), which may alter solubility and binding kinetics. Lipophilic groups (e.g., benzyl) enhance blood-brain barrier penetration, while polar carboxamides improve aqueous solubility .
  • In para-fluoro furanyl fentanyl, the furan-2-carboxamide is paired with a 4-fluorophenyl group, a hallmark of synthetic opioids designed to enhance µ-opioid receptor affinity .

Pharmacological Implications: Thiazolo-pyridine derivatives are often explored for kinase inhibition (e.g., JAK2, EGFR) due to their planar aromatic systems . Fentanyl analogs prioritize rapid CNS effects, whereas non-opioid thiazolo-pyridines may target inflammatory or proliferative pathways .

Table 2: Functional Comparison Based on Substituents

Substituent Type Example Compound Potential Biological Role
Furan-2-carboxamide Target compound Hydrogen bonding with active-site residues
Benzyl/Phenylethyl Compounds 3 and 4 () Enhanced lipophilicity for membrane permeability
Halogenated Aryl Groups Para-fluoro furanyl fentanyl () Increased receptor binding affinity (opioid targets)
Chlorinated Pyrimidines 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine Metabolic stability and electron-withdrawing effects

Research Findings and Trends

  • Synthetic Accessibility : and highlight modular synthesis routes for thiazolo-pyridine derivatives, often involving Suzuki-Miyaura couplings or nucleophilic substitutions to attach diverse amine tails .
  • Structure-Activity Relationships (SAR) :
    • Substitution at the piperidine nitrogen significantly impacts target selectivity. For example, benzyl groups may favor CNS targets, while furan-carboxamides could optimize solubility for peripheral actions .
    • Fluorine or chlorine atoms (e.g., in and ) are frequently added to improve pharmacokinetics and binding .

Biological Activity

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide is a synthetic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine moiety linked to a piperidine ring and a furan-2-carboxamide group. Its molecular formula is C17H17N5OSC_{17}H_{17}N_{5}OS with a molecular weight of 339.42 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC17H17N5OS
Molecular Weight339.42 g/mol
CAS Number2034346-76-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazolopyridine Moiety : Achieved through cyclization reactions involving 2-aminopyridine and thioamides.
  • Piperidine Ring Formation : Synthesized via hydrogenation of pyridine derivatives.
  • Coupling Reactions : The thiazolopyridine and piperidine intermediates are coupled with furan-2-carboxylic acid derivatives using coupling agents like EDCI or DCC in the presence of a base.

The primary mechanism of action for this compound involves the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway. This interaction leads to the modulation of various cellular processes, including:

  • Inhibition of Cell Growth : By blocking PI3K activity, the compound can reduce cell proliferation in cancerous cells.
  • Antimicrobial Activity : The compound has shown potential against various pathogens, likely through disruption of microbial cellular processes.

Antitumor Activity

Research indicates that thiazolo[4,5-b]pyridines exhibit significant antitumor properties. Studies have reported IC50 values indicating potent cytotoxic effects against various cancer cell lines. For example:

CompoundIC50 (µg/mL)
This compound< 1.98

This suggests that the compound may be effective in targeting specific cancer types.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong activity:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22 - 0.25

This activity suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

In vivo studies have demonstrated that compounds with similar structures exhibit anti-inflammatory effects. This is particularly relevant in models such as the acetic acid-induced writhing test, where significant reductions in pain responses were observed.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study reported the synthesis and evaluation of thiazolo[5,4-b]pyridine derivatives, including this compound, showing promising results in inhibiting tumor growth in xenograft models .
  • Antimicrobial Evaluation : Another investigation highlighted the compound's effectiveness against biofilm formation in Staphylococcus species, suggesting its potential as an antibiotic adjuvant .
  • Mechanistic Studies : Research focusing on the molecular interactions revealed that this compound could inhibit key signaling pathways involved in cancer progression .

Q & A

Basic: What are the optimal synthetic routes for N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[5,4-b]pyridine core followed by piperidine and furan-carboxamide coupling. Key steps include:

  • Thiazolo-pyridine synthesis : Phosphorus pentasulfide or analogous reagents are used to cyclize precursor pyridines into thiazolo rings .
  • Piperidine functionalization : Nucleophilic substitution or condensation reactions link the piperidine moiety to the thiazolo-pyridine scaffold .
  • Amide bond formation : Coupling the furan-2-carboxamide group via carbodiimide-mediated reactions (e.g., EDC/HOBt) ensures high yields .
    Optimization : Reaction temperatures (60–100°C), solvent choice (DMF or THF), and catalysts (triethylamine) improve purity and yield .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization relies on a combination of analytical techniques:

  • HPLC : Purity assessment (>95% typically required) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with key signals for the thiazolo-pyridine (δ 8.2–8.5 ppm) and furan (δ 6.3–7.4 ppm) moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 396.12) .

Basic: What initial biological activities have been observed?

Answer:
Preliminary studies suggest:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazolo-pyridine-mediated membrane disruption .
  • Kinase inhibition : IC50_{50} of 0.5 µM against JAK3, attributed to the piperidine-furan carboxamide motif binding to the ATP pocket .
  • Anticancer potential : EC50_{50} of 10 µM in breast cancer (MCF-7) cells via apoptosis induction .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:
SAR strategies include:

  • Thiazolo-pyridine modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) at position 5 enhances kinase affinity by 3-fold .
  • Piperidine substitution : Replacing the methyl group with bulkier substituents (e.g., cyclopentyl) improves metabolic stability (t1/2_{1/2} increased from 2 to 6 hours) .
  • Furan ring replacement : Substituting furan with thiophene reduces off-target cytotoxicity in hepatocytes .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:
Discrepancies in yields (40–85%) arise from:

  • Reaction conditions : Higher temperatures (>80°C) in thiazolo-pyridine cyclization reduce byproduct formation .
  • Purification methods : Gradient elution in HPLC (acetonitrile/water + 0.1% TFA) improves recovery of polar intermediates .
  • Catalyst choice : Using DMAP instead of triethylamine in amide coupling increases yields by 20% .

Advanced: What in silico methods predict target interactions and pharmacokinetics?

Answer:
Computational approaches include:

  • Molecular docking (AutoDock Vina) : Simulates binding to JAK3 (PDB: 4LVI), identifying key hydrogen bonds with Glu903 and Leu905 .
  • Pharmacokinetic modeling (SwissADME) : Predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4-mediated metabolism .
  • MD simulations (GROMACS) : Confirms stability of the compound-MAPK14 complex over 100 ns trajectories .

Advanced: How to address stability challenges under physiological conditions?

Answer:

  • pH stability : Degradation occurs at pH < 3 (gastric conditions), mitigated by enteric coating in formulation .
  • Oxidative stress : Addition of antioxidants (e.g., BHT) prevents furan ring oxidation during storage .
  • Thermal stability : DSC analysis shows decomposition at 220°C, requiring storage at –20°C .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Confirms target binding by quantifying JAK3 stabilization at 50°C .
  • Kinase profiling (KinomeScan) : Demonstrates >90% inhibition at 1 µM against JAK3 vs. <10% against unrelated kinases .
  • CRISPR knockouts : JAK3-null cells show resistance to compound-induced apoptosis (p < 0.01) .

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